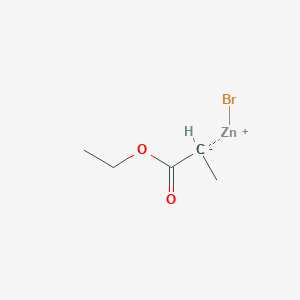
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether, is an organometallic compound widely used in organic synthesis. This compound is particularly valuable as a reagent in various chemical reactions due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide typically involves the reaction of 1-Ethoxy-3-methyl-1-oxobutan-2-one with zinc bromide in the presence of an ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving 1-Ethoxy-3-methyl-1-oxobutan-2-one in anhydrous ether.
- Adding zinc bromide slowly to the solution while maintaining a low temperature.
- Stirring the mixture for several hours to ensure complete reaction.
- Filtering the solution to remove any unreacted zinc bromide and other impurities.
Industrial Production Methods
In industrial settings, the production of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide include:
Electrophiles: Such as aldehydes, ketones, and halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Anhydrous ether is the preferred solvent to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions involving 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide depend on the specific reaction conditions and reagents used. Common products include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Alkanes and Alkenes: From coupling reactions with halides.
Aplicaciones Científicas De Investigación
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the ethoxy group. This process often involves the formation of a transition state where the zinc atom stabilizes the negative charge on the intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc chloride
- 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc iodide
- 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc fluoride
Uniqueness
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide is unique due to its specific reactivity and stability in ether. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
Propiedades
IUPAC Name |
bromozinc(1+);ethyl 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-4-9-7(8)5-6(2)3;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPYWRSWRLKPAP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH-]C(C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)
![tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)



![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)

![tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B6307568.png)

